Tris(n-propylcyclopentadienyl)yttrium(III) is an organometallic compound characterized by the presence of yttrium in the +3 oxidation state, coordinated with three n-propylcyclopentadienyl ligands. Its molecular formula is , and it has a molecular weight of 410.43 g/mol. This compound is noted for its stability and sensitivity to air and moisture, making it suitable for specialized applications in materials science and chemical synthesis. It typically appears as yellow crystals or powder and is utilized extensively in thin-film deposition processes, particularly in the semiconductor industry .
Tris(n-propylcyclopentadienyl)yttrium(III) can be sourced from various chemical suppliers, including Ereztech and American Elements. It is classified under organometallic compounds due to its metal-ligand coordination structure. The compound's CAS number is 329735-73-1, and it is recognized for its high purity, often exceeding 99.9% for yttrium content .
The synthesis of tris(n-propylcyclopentadienyl)yttrium(III) typically involves the reaction of yttrium precursors with n-propylcyclopentadiene. One common method includes the following steps:
Technical details regarding the reaction conditions (temperature, pressure, solvent choice) are crucial for optimizing yield and purity .
The molecular structure of tris(n-propylcyclopentadienyl)yttrium(III) features a central yttrium atom surrounded by three n-propylcyclopentadienyl rings. The cyclopentadienyl ligands adopt a η^5 coordination mode, which enhances the stability of the complex.
Key structural data include:
Tris(n-propylcyclopentadienyl)yttrium(III) participates in various chemical reactions, primarily as a precursor in thin-film deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Notable reactions include:
These reactions are critical for creating uniform thin films essential in microelectronics .
The mechanism of action for tris(n-propylcyclopentadienyl)yttrium(III) primarily involves its role as a catalyst or precursor in deposition processes. When heated or subjected to specific conditions during CVD or ALD:
This process allows for precise control over film thickness and composition, crucial for semiconductor device fabrication .
Relevant data indicates that handling should be performed under controlled conditions to prevent decomposition and ensure safety .
Tris(n-propylcyclopentadienyl)yttrium(III) finds significant applications in:
Its role in advancing technology within microelectronics highlights its importance in both industrial and research settings .
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